Diphenylamine, 3,3'-dichloro-
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Overview
Description
Diphenylamine, 3,3’-dichloro- is an organic compound with the molecular formula C12H9Cl2N and a molecular weight of 238.113 g/mol . It is a derivative of diphenylamine, where two chlorine atoms are substituted at the 3 and 3’ positions of the phenyl rings. This compound is a pale brown solid and is moderately soluble in organic solvents like chloroform, ethyl acetate, and methanol .
Preparation Methods
The synthesis of diphenylamine, 3,3’-dichloro- can be achieved through various methods. One common method involves the acylation reaction of phenylamine with chloroacetyl chloride in a toluene solvent, followed by esterification and rearrangement reactions . Another method includes the Ullmann condensation reactions between anilines and halobenzenes . Industrial production often involves the use of phase transfer catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Diphenylamine, 3,3’-dichloro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorine-substituted positions. Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and catalysts like palladium Major products formed from these reactions include various substituted diphenylamines and carbazoles.
Scientific Research Applications
Diphenylamine, 3,3’-dichloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of diphenylamine, 3,3’-dichloro- involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to trap free radicals and inhibit oxidative processes . The compound can also interact with enzymes and proteins, affecting their function and stability .
Comparison with Similar Compounds
Diphenylamine, 3,3’-dichloro- can be compared with other similar compounds, such as:
2,6-Dichlorodiphenylamine: This compound is an analog and is used as an intermediate in the synthesis of diclofenac.
Monochlorinated Diphenylamines: These compounds are used in various industrial applications and have similar chemical properties.
Carbazoles: These are phototransformation products of diphenylamines and have unique properties and applications.
Diphenylamine, 3,3’-dichloro- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
32113-77-2 |
---|---|
Molecular Formula |
C12H9Cl2N |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
3-chloro-N-(3-chlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H |
InChI Key |
YVDNMDPKDNOULT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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